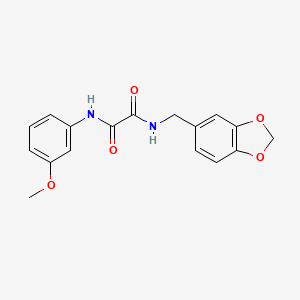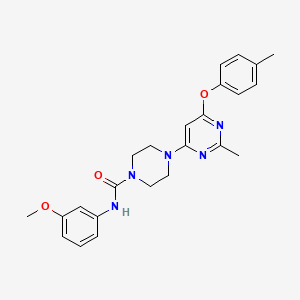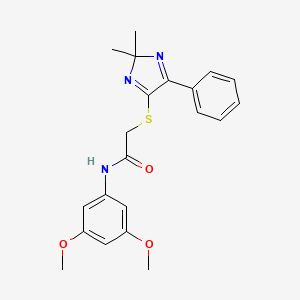
4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid” is a chemical compound with the CAS Number: 885268-84-8 . It has a molecular weight of 413.45 and its IUPAC name is 4-[({[4-(2-methoxyphenoxy)phenyl]sulfonyl}amino)methyl]benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C21H19NO6S . It consists of a benzoic acid group attached to a sulfonamide group, which is in turn attached to a phenyl ring with a methoxyphenoxy substituent .
Physical And Chemical Properties Analysis
This compound has a boiling point of 613.0±65.0 C at 760 mmHg and a melting point of 177-179 C . It is a solid at room temperature .
Aplicaciones Científicas De Investigación
Environmental Impact and Disinfection By-Products
- Transformation in Chlorination Systems: The compound 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid (BP-4), closely related to the queried compound, undergoes transformation in free chlorine-promoted disinfection, forming various chlorinated analogs and other derivatives. This process is influenced by pH and chlorine levels, and the transformed products can potentially increase genotoxic potentials in water systems (Xiao et al., 2013).
Synthesis and Applications in Material Science
- Polymer Synthesis: A sulfonated side-chain grafting unit derived from sulfonated 4-fluorobenzophenone, which shares structural similarities with the queried compound, has been used to create high-performance poly(arylene ether sulfone) copolymers. These materials demonstrate excellent properties for fuel cell applications due to their high proton conductivity (Kim, Robertson, & Guiver, 2008).
- Sulfonated Polymers for Fuel Cells: Another relevant research involves the synthesis of novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups. These materials show potential in direct methanol fuel cell applications due to their high selectivity and excellent ion-exchange capacity (Li et al., 2009).
Bioactive Applications and Drug Research
- Antimicrobial Activities: A study on 4-(substituted phenylsulfonamido)benzoic acids synthesized under ultrasound irradiation conditions revealed that these compounds exhibit significant antimicrobial activities. This points towards potential applications in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).
- Cancer Research and Sulfonamides: In cancer research, sulfonamide-derived compounds, including those structurally similar to the queried compound, have been explored for their potential as antitumor agents. These studies have identified certain sulfonamides as inhibitors in cancer cell lines, contributing to the development of new cancer therapies (Owa et al., 2002).
Environmental Remediation
- Removal of UV Filters from Water: The compound benzophenone-4, structurally related to the queried chemical, is a common anti-UV product found in water. Studies have focused on developing cost-effective adsorption methods using novel polymeric resins for its removal, highlighting the importance of water purification technologies (Zhou et al., 2018).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
4-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-26-18-4-2-3-5-19(18)27-16-10-12-17(13-11-16)28(24,25)21-15-8-6-14(7-9-15)20(22)23/h2-13,21H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGHNVSRBRABMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2679954.png)

![N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide](/img/structure/B2679960.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2679962.png)
![N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine](/img/structure/B2679963.png)
![2-[(3-Fluorophenyl)-(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4-pyranone](/img/structure/B2679964.png)
![Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2679965.png)

![7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2679967.png)
![Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2679968.png)


![N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2679972.png)